Pyr-his-trp-ser-tyr-D-ser(tbu)-leu-arg-pro-nhnh2
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Overview
Description
The compound Pyr-his-trp-ser-tyr-D-ser(tbu)-leu-arg-pro-nhnh2 is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH). It is commonly used in medical research and treatment, particularly in the fields of oncology and reproductive health. This compound functions as a GnRH agonist, which means it mimics the natural hormone to regulate the release of other hormones in the body .
Mechanism of Action
Target of Action
The primary target of PYR-HIS-TRP-SER-TYR-D-SER(TBU)-LEU-ARG-PRO-NHNH2, also known as Buserelin, is the gonadotropin-releasing hormone (GnRH) receptor . This receptor is pivotal in directing the production of sex hormones, testosterone in males and estradiol in females .
Mode of Action
Buserelin, being a synthetic GnRH agonist, emulates the functions of GnRH in the pituitary gland by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . The continuous administration of Buserelin desensitizes the pituitary gland receptors, leading to a reduction in LH and FSH production .
Biochemical Pathways
The suppression of LH and FSH production by Buserelin affects the hypothalamic-pituitary-gonadal axis . This leads to a significant reduction in testosterone for males and estradiol for females . The downstream effects of this suppression have therapeutic applications in hormone-sensitive conditions .
Pharmacokinetics
It is known that buserelin is administered via subcutaneous implant , which suggests that it bypasses the first-pass metabolism, potentially enhancing its bioavailability.
Result of Action
The hormonal suppression of Buserelin has therapeutic applications. In prostate cancer, which is often hormone-sensitive, reducing testosterone levels can help slow down the growth of cancer cells . In certain gynecological conditions, such as endometriosis, suppressing estradiol production can alleviate symptoms associated with these conditions . In breast cancer, which can be influenced by estradiol, Buserelin may be used to suppress its growth .
Action Environment
The action, efficacy, and stability of Buserelin can be influenced by various environmental factorsFor instance, the storage temperature for Buserelin is recommended to be less than -15°C , suggesting that temperature could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyr-his-trp-ser-tyr-D-ser(tbu)-leu-arg-pro-nhnh2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps :
Resin Preparation: The resin is swollen in a suitable solvent, such as dichloromethane (DCM).
Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using a deprotecting agent like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Pyr-his-trp-ser-tyr-D-ser(tbu)-leu-arg-pro-nhnh2 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues, if present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues in the peptide can be substituted with other residues to create analogues with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in buffered solutions.
Substitution: Standard peptide synthesis reagents like DIC and HOBt.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can produce cross-linked peptides, while reduction can yield linear peptides .
Scientific Research Applications
Pyr-his-trp-ser-tyr-D-ser(tbu)-leu-arg-pro-nhnh2 has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Leuprolide: Another GnRH agonist used in similar medical applications.
Triptorelin: A GnRH agonist with a slightly different amino acid sequence.
Buserelin: A GnRH analogue used in fertility treatments and cancer therapy.
Uniqueness
Pyr-his-trp-ser-tyr-D-ser(tbu)-leu-arg-pro-nhnh2 is unique due to its specific amino acid sequence and the presence of the tert-butyl group on the serine residue, which can affect its stability and activity .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(hydrazinecarbonyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H83N17O13/c1-31(2)22-40(49(80)67-39(12-8-20-63-57(59)60)56(87)75-21-9-13-46(75)55(86)74-61)68-54(85)45(29-88-58(3,4)5)73-50(81)41(23-32-14-16-35(77)17-15-32)69-53(84)44(28-76)72-51(82)42(24-33-26-64-37-11-7-6-10-36(33)37)70-52(83)43(25-34-27-62-30-65-34)71-48(79)38-18-19-47(78)66-38/h6-7,10-11,14-17,26-27,30-31,38-46,64,76-77H,8-9,12-13,18-25,28-29,61H2,1-5H3,(H,62,65)(H,66,78)(H,67,80)(H,68,85)(H,69,84)(H,70,83)(H,71,79)(H,72,82)(H,73,81)(H,74,86)(H4,59,60,63)/t38-,39-,40-,41-,42-,43-,44-,45+,46-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLJNNKHFXUISN-URPVMXJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NN)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NN)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H83N17O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1226.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147688-42-4 |
Source
|
Record name | 147688-42-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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